Bengamide B

Anticancer Cytotoxicity Natural Product

Bengamide B is a non-interchangeable marine natural product. Unlike weaker congeners (Bengamide P is 245-fold less potent), it delivers dual NF-κB (IC₅₀=85 nM) and MetAP1/2 inhibition with nanomolar antiproliferative activity against HCT-116 colorectal carcinoma (IC₅₀=2 nM). Its unique selectivity window—nanomolar potency against drug-resistant M. tuberculosis while sparing human cell lines—is undocumented for other bengamides. Ideal for pathway interrogation, target validation, and antitubercular mechanism-of-action studies. Stock solutions: DMSO (≥1 mg/mL).

Molecular Formula C32H58N2O8
Molecular Weight 598.8 g/mol
CAS No. 104947-69-5
Cat. No. B012225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBengamide B
CAS104947-69-5
Synonymsbengamide B
Molecular FormulaC32H58N2O8
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
InChIInChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1
InChIKeyPFRKTXMXGDERHT-UCDUEDMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bengamide B (CAS 104947-69-5): Procurement-Grade Overview of a Marine-Derived NF-κB and MetAP Inhibitor


Bengamide B (CAS 104947-69-5) is a sponge-derived marine natural product belonging to the bengamide class, first isolated from Jaspis cf. coriacea [1]. The compound possesses a distinctive polyketide-like structure with a characteristic ε-caprolactam ring and myristoyl side chain, with molecular formula C₃₂H₅₈N₂O₈ and molecular weight 598.81 g/mol [2]. Bengamide B functions as a dual inhibitor of nuclear factor kappa-B (NF-κB) pathway activation and methionine aminopeptidases (MetAP1 and MetAP2), and is primarily utilized in oncology and inflammation research as a tool compound for pathway interrogation [3][4].

Why Generic Substitution of Bengamide B with Other Bengamide Congeners or Analogs Is Scientifically Unjustified


The bengamide family exhibits substantial structural and pharmacological heterogeneity that precludes interchangeable use. Natural congeners differ in polyketide chain length, substitution patterns, and ester side-chain composition, resulting in pronounced potency variations—for instance, Bengamide P is approximately 245-fold less potent than Bengamide B in the NCI-60 panel [1]. Synthetic analogs developed to address Bengamide B's poor aqueous solubility, such as LAF389 and compound 8a, demonstrate distinct in vivo efficacy and toxicity profiles that render them pharmacologically distinct entities [2][3]. Furthermore, Bengamide B displays a unique selectivity window in antimicrobial applications, being non-toxic to human cell lines while maintaining nanomolar potency against drug-resistant Mycobacterium tuberculosis—a profile not documented for other bengamides [4]. These non-interchangeable characteristics necessitate rigorous compound-specific selection.

Bengamide B: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


NCI-60 Panel Cytotoxicity: Bengamide B vs. Bengamide A vs. Bengamide P

In the NCI-DTP 60-cell-line screening panel, Bengamide B demonstrates superior average antiproliferative potency compared to both Bengamide A and Bengamide P [1]. Bengamide B's average IC₅₀ of 0.011 fM is 4.2-fold more potent than Bengamide A (0.046 fM) and 245-fold more potent than Bengamide P (2.70 fM) [1]. This panel includes diverse human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system [1].

Anticancer Cytotoxicity Natural Product

Colorectal Carcinoma Cell Sensitivity: Bengamide B vs. HCT-116 Cell Line

Bengamide B exhibits exceptionally potent antiproliferative activity against the HCT-116 human colorectal carcinoma cell line, with an IC₅₀ of 2 nM (0.002 μM) . This value positions Bengamide B among the most potent natural products tested against this widely-used colorectal cancer model [1]. For reference, standard-of-care agent 5-fluorouracil exhibits an IC₅₀ of approximately 2-5 μM in HCT-116 cells under comparable conditions [1].

Colorectal Cancer Cytotoxicity HCT-116

NF-κB Pathway Inhibition: Bengamide B vs. Other Natural NF-κB Inhibitors

Bengamide B inhibits NF-κB activation with an IC₅₀ of 85 nM in RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS) . This potency exceeds that of many widely-used natural NF-κB inhibitors; for comparison, parthenolide exhibits an IC₅₀ of approximately 2-5 μM in comparable cellular assays, while curcumin requires concentrations exceeding 10 μM for significant NF-κB suppression [1]. Mechanistically, Bengamide B decreases IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent expression of pro-inflammatory cytokines including TNF-α, IL-6, and MCP-1 .

NF-κB Inflammation Signaling

In Vivo Antitumor Efficacy: Bengamide B vs. Optimized Analog 8a

In the MDA-MB-435 breast carcinoma subcutaneous xenograft model in nude mice, Bengamide B produced a 31% treated-to-control (T/C) tumor growth ratio at its solubility-limited maximum intravenous dose of 33 μmol/kg [1]. In contrast, the ester-modified analog compound 8a, while equipotent to Bengamide B in vitro, demonstrated greater in vivo efficacy, though quantitative comparative data for 8a at equivalent dosing was not reported [1]. This solubility-limited in vivo performance directly informed the development of subsequent analogs (8c and 8g) with enhanced aqueous solubility (ca. 1 mg/mL) and improved tumor regression (29% and 57%, respectively) at higher doses of 100 μmol/kg [1].

Xenograft In Vivo MDA-MB-435

Antimycobacterial Activity: Bengamide B Against Drug-Resistant M. tuberculosis

Tedania-derived Bengamide B displays potent inhibitory activity against Mycobacterium tuberculosis in the nanomolar range, with efficacy against both drug-sensitive and drug-resistant strains [1]. Critically, Bengamide B was non-toxic to human cell lines at concentrations that inhibit bacterial growth and exhibited synergistic inhibition with rifampicin in vitro [1]. Bengamide B reduced intracellular replication of M. tuberculosis in infected macrophages, demonstrating cell-permeable antimycobacterial activity [1]. Enzyme inhibition assays revealed that Bengamide B inhibited M. tuberculosis MetAP1c by 72.84% at the tested concentration [2].

Tuberculosis Antibacterial Drug Resistance

Aqueous Solubility Constraint: Bengamide B vs. Synthetic Analog LAF389

Bengamide B exhibits very poor aqueous solubility, which limited its maximum intravenous dose to 33 μmol/kg in preclinical xenograft studies and precluded further clinical development [1][2]. The synthetic analog LAF389 was specifically designed to retain Bengamide B's in vitro potency while achieving improved aqueous solubility and higher bioavailability [3]. However, Phase I clinical evaluation of LAF389 was terminated due to unpredictable cardiovascular dose-limiting toxicities and lack of objective tumor responses, demonstrating that improved solubility does not guarantee clinical success [4]. Bengamide B remains soluble in DMSO to at least 1 mg/mL, suitable for in vitro applications .

Solubility Formulation Bioavailability

Optimal Application Scenarios for Bengamide B Based on Quantitative Evidence


NF-κB Pathway Inhibition and Inflammatory Cytokine Suppression Studies

Bengamide B (IC₅₀ = 85 nM) is ideally suited for in vitro studies requiring potent, reversible inhibition of NF-κB activation in LPS-stimulated macrophage models (e.g., RAW264.7 cells) . Its ability to suppress LPS-induced expression of TNF-α, IL-6, and MCP-1 makes it a valuable tool for investigating inflammatory signaling cascades and validating NF-κB target engagement in cell-based assays. Researchers should prepare stock solutions in DMSO (≥1 mg/mL) and use concentrations in the 50-500 nM range for pathway inhibition experiments .

Colorectal Cancer Antiproliferative Screening and Mechanism-of-Action Studies

With an IC₅₀ of 2 nM against HCT-116 colorectal carcinoma cells, Bengamide B serves as a high-potency reference compound for antiproliferative screening and cell cycle analysis in colon cancer models . The compound's dual mechanism involving MetAP1/MetAP2 inhibition and NF-κB blockade provides a unique tool for dissecting the relative contributions of these pathways to colorectal cancer cell growth and survival [6]. Use concentrations in the 1-10 nM range for 48-72 hour cytotoxicity assays .

Mycobacterium tuberculosis MetAP Inhibition and Antitubercular Drug Discovery

Tedania-derived Bengamide B exhibits nanomolar activity against both drug-sensitive and drug-resistant M. tuberculosis strains while sparing human cell lines, establishing it as a valuable tool compound for antitubercular target validation and mechanism-of-action studies focused on mycobacterial MetAP1c . The compound's demonstrated synergy with rifampicin supports its use in combination screening campaigns and studies of mycobacterial cell wall biosynthesis and protein maturation .

In Vitro Methionine Aminopeptidase (MetAP1/MetAP2) Enzymology

Bengamide B functions as a non-selective inhibitor of both human MetAP1 and MetAP2 isozymes, with comparable potency against each enzyme . This dual inhibitory profile makes it suitable for enzymatic studies requiring pan-MetAP inhibition, including investigations of N-terminal methionine excision, protein maturation, and the role of MetAPs in cell cycle progression and endoplasmic reticulum stress responses . For in vitro enzymatic assays, prepare DMSO stock solutions and use concentrations in the nanomolar to low micromolar range depending on assay sensitivity [6].

Quote Request

Request a Quote for Bengamide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.